molecular formula C16H23NO3 B5064466 1-(3,4-diethoxybenzoyl)piperidine

1-(3,4-diethoxybenzoyl)piperidine

Cat. No.: B5064466
M. Wt: 277.36 g/mol
InChI Key: FLCRZUBDSUJZQD-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant applications in medicinal chemistry. The compound this compound is characterized by the presence of a piperidine ring bonded to a benzoyl group substituted with two ethoxy groups at the 3 and 4 positions. This structural configuration imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-19-14-9-8-13(12-15(14)20-4-2)16(18)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCRZUBDSUJZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-diethoxybenzoyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzoyl chloride from 3,4-diethoxybenzoic acid using thionyl chloride.

    Reaction with Piperidine: The 3,4-diethoxybenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(3,4-Diethoxybenzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl alcohol derivative.

    Substitution: The ethoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy groups.

    Hydrolysis: Acidic or basic hydrolysis can cleave the benzoyl group, yielding piperidine and 3,4-diethoxybenzoic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Diethoxybenzoyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It serves as a probe in biological studies to investigate receptor-ligand interactions and enzyme inhibition.

    Chemical Synthesis: The compound is utilized in organic synthesis as an intermediate for the preparation of more complex molecules.

    Industrial Applications: It finds applications in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Diethoxybenzoyl)piperidine can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzoyl)piperidine: This compound has methoxy groups instead of ethoxy groups, leading to differences in solubility and reactivity.

    1-(3,4-Dichlorobenzoyl)piperidine: The presence of chlorine atoms instead of ethoxy groups imparts different electronic properties and reactivity.

    1-(3,4-Dihydroxybenzoyl)piperidine: Hydroxy groups instead of ethoxy groups result in increased hydrogen bonding and different biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound in various research and industrial applications.

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